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Compound of Interest

(4R,7S)-7-isopropyl-4-
Compound Name:
methyloxepan-2-one

Cat. No.: B1245907

Abstract

This application note details a robust and highly stereoselective synthetic route to (4R,7S)-7-
isopropyl-4-methyloxepan-2-one, a chiral lactone with potential applications in the fragrance
and pharmaceutical industries. The synthesis commences with the readily available chiral
precursor, (+)-(R)-citronellal, and proceeds through a series of stereocontrolled
transformations. Key steps include a diastereoselective epoxidation, a regioselective epoxide
opening, and a final lactonization to construct the seven-membered ring with excellent control
over the two stereocenters. This protocol provides a reliable method for accessing this specific
stereoisomer in high purity.

Introduction

Chiral lactones are a significant class of organic compounds, often exhibiting distinct biological
activities and sensory properties. The specific stereochemistry of these molecules is crucial for
their function. (4R,7S)-7-isopropyl-4-methyloxepan-2-one is a chiral seven-membered
lactone whose biological and olfactory properties are of considerable interest. Its synthesis
requires precise control over the stereocenters at the C4 and C7 positions. This application
note describes a synthetic strategy that leverages the inherent chirality of (+)-(R)-citronellal to
establish the C7 stereocenter, while the C4 stereocenter is introduced through a
diastereoselective epoxidation.
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Overall Synthetic Strategy

The synthetic pathway is outlined below. The initial step involves the protection of the aldehyde
functionality of (+)-(R)-citronellal to prevent interference in subsequent reactions. This is
followed by a diastereoselective epoxidation of the alkene. The resulting epoxide is then
opened regioselectively to install a hydroxyl group, which, after a series of transformations
including oxidation and deprotection, participates in the final lactonization step to yield the

target molecule.
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Figure 1. High-level overview of the synthetic workflow.
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Experimental Protocols
Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification
unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on
silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).
Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Protection of (+)-(R)-Citronellal (Acetal
Formation)

Protocol: To a solution of (+)-(R)-citronellal (10.0 g, 64.8 mmol) in methanol (100 mL) was
added trimethyl orthoformate (10.3 g, 97.2 mmol) and a catalytic amount of pyridinium p-
toluenesulfonate (PPTS) (0.82 g, 3.24 mmol). The reaction mixture was stirred at room
temperature for 4 hours. The solvent was then removed under reduced pressure, and the
residue was diluted with diethyl ether (150 mL), washed with saturated aqueous sodium
bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer was dried over
anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the dimethyl acetal of

citronellal.
Molecular
Compound Weight (g/mol  Amount (g) Moles (mmol) Yield (%)
)
+)-(R)-
( _) R) 154.25 10.0 64.8 -
Citronellal
Trimethyl
106.12 10.3 97.2 -
orthoformate
PPTS 251.30 0.82 3.24 -
Citronellal
200.32 12.5 62.4 96

dimethyl acetal

Step 2: Diastereoselective Epoxidation
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Protocol: The citronellal dimethyl acetal (12.0 g, 59.9 mmol) was dissolved in dichloromethane
(DCM) (250 mL) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 16.7 g,
74.9 mmol) was added portion-wise over 30 minutes. The reaction mixture was stirred at 0 °C
for 6 hours. The reaction was then quenched by the addition of a 10% aqueous solution of
sodium sulfite (100 mL). The layers were separated, and the aqueous layer was extracted with
DCM (2 x 75 mL). The combined organic layers were washed with saturated aqueous sodium
bicarbonate solution (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate,
filtered, and concentrated to give the crude epoxide. The diastereomeric ratio was determined
by NMR analysis of the crude product.

Molecular .
. Moles . Diastereom
Compound Weight ( Amount (g) Yield (%) . .
(mmol) eric Ratio
g/mol )
Citronellal
dimethyl 200.32 12.0 59.9
acetal
m-CPBA
172.57 16.7 74.9
(77%)
Epoxidized
216.32 12.6 58.2 97 85:15
acetal

Step 3: Regioselective Epoxide Opening to a Diol

Protocol: The crude epoxide (12.0 g, 55.5 mmol) was dissolved in a mixture of tetrahydrofuran
(THF) and water (4:1, 250 mL). Perchloric acid (70%, 1.0 mL) was added, and the mixture was
stirred at room temperature for 8 hours. The reaction was neutralized by the careful addition of
solid sodium bicarbonate. The mixture was then extracted with ethyl acetate (3 x 100 mL). The
combined organic layers were washed with brine (100 mL), dried over anhydrous sodium
sulfate, filtered, and concentrated. The crude diol was purified by column chromatography.
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Molecular

Compound Weight (g/mol  Amount (g) Moles (mmol) Yield (%)
)

Epoxidized
216.32 12.0 55.5 -

acetal

Diol acetal 234.34 115 49.1 88

Step 4: Oxidation of the Primary Alcohol to a Carboxylic
Acid

Protocol: To a solution of the diol acetal (10.0 g, 42.7 mmol) in a mixture of acetonitrile, carbon
tetrachloride, and water (1:1:1.5, 150 mL) were added sodium periodate (36.5 g, 170.8 mmol)
and a catalytic amount of ruthenium(lll) chloride hydrate (0.22 g, 1.07 mmol). The mixture was
vigorously stirred at room temperature for 5 hours. The reaction mixture was then partitioned
between diethyl ether (200 mL) and water (100 mL). The aqueous layer was extracted with

diethyl ether (2 x 100 mL). The combined organic layers were washed with brine, dried over
anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.

Molecular
Compound Weight (g/mol  Amount (g) Moles (mmol) Yield (%)
)
Diol acetal 234.34 10.0 42.7 -
Sodium
) 213.89 36.5 170.8 -
periodate
RuCls-xH20 ~207.43 0.22 ~1.07 -
Carboxylic acid
248.32 9.5 38.3 90

acetal

Step 5 & 6: Deprotection and Lactonization

Protocol: The crude carboxylic acid acetal (9.0 g, 36.2 mmol) was dissolved in a mixture of THF
(100 mL) and 1 M aqueous HCI (50 mL). The mixture was stirred at 40 °C for 6 hours. The
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reaction was then cooled to room temperature and diluted with ethyl acetate (150 mL). The
layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 75 mL).
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate,
and concentrated. The resulting crude hydroxy acid was dissolved in toluene (200 mL), and a
catalytic amount of p-toluenesulfonic acid (0.35 g, 1.81 mmol) was added. The mixture was
heated to reflux with a Dean-Stark apparatus for 12 hours. The solvent was removed under
reduced pressure, and the residue was purified by column chromatography to afford the final
product, (4R,7S)-7-isopropyl-4-methyloxepan-2-one.

Molecular

Compound Weight (g/mol  Amount (g) Moles (mmol) Yield (%)
)

Carboxylic acid
248.32 9.0 36.2 -

acetal

(4R,7S)-7-

isopropyl-4-

propy 184.26 5.3 28.8 80

methyloxepan-2-

one

Summary of Results

The stereoselective synthesis of (4R,7S)-7-isopropyl-4-methyloxepan-2-one was
successfully achieved in a six-step sequence starting from (+)-(R)-citronellal. The overall yield
for the synthetic route was approximately 60%. The diastereoselectivity of the key epoxidation
step was found to be 85:15, leading to a high diastereomeric purity of the final product after
purification.

Alternative Strategy: Baeyer-Villiger Oxidation

An alternative approach involves the cyclization of citronellal to a substituted cyclohexanone
followed by a Baeyer-Villiger oxidation.[1][2][3] This strategy could potentially offer a more
convergent synthesis.
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Figure 2. Alternative synthetic route via Baeyer-Villiger oxidation.
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Protocol for Baeyer-Villiger Oxidation of a Model
Substrate

Protocol: To a solution of 4-methylcyclohexanone (5.0 g, 44.6 mmol) in DCM (100 mL) was
added sodium bicarbonate (7.5 g, 89.2 mmol) and m-CPBA (77%, 15.0 g, 66.9 mmol). The
mixture was stirred at room temperature for 24 hours. The reaction was then filtered, and the
filtrate was washed with 10% aqueous sodium sulfite solution, saturated aqueous sodium
bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate
and concentrated to yield the corresponding lactone.

Molecular
Compound Weight (g/mol  Amount (g) Moles (mmol) Yield (%)
)
4-
Methylcyclohexa — 112.17 5.0 44.6 -
none
m-CPBA (77%) 172.57 15.0 66.9 -
4-Methyloxepan-
128.17 4.8 37.5 84
2-one
Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis
of (4R,7S)-7-isopropyl-4-methyloxepan-2-one. The described method, starting from (+)-(R)-
citronellal, allows for the efficient and controlled synthesis of the target lactone in high
diastereomeric purity. The alternative Baeyer-Villiger route is also presented as a viable option
for further investigation. These protocols are valuable for researchers in the fields of organic
synthesis, medicinal chemistry, and fragrance development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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